Cas no 15419-94-0 (2-hydroxy-4-acryloyloxybenzophenone)

2-Hydroxy-4-acryloyloxybenzophenone is a UV-absorbing monomer that combines the photostabilizing properties of benzophenone with the polymerizable functionality of an acrylate group. Its key advantage lies in its ability to covalently incorporate into polymer matrices, providing durable UV protection without migration or leaching. The compound effectively absorbs UV light in the 290–350 nm range, making it suitable for coatings, adhesives, and photoresists where long-term stability against UV degradation is critical. Its acryloyl group enables seamless integration into acrylic and vinyl-based systems, enhancing material performance while maintaining clarity. This dual functionality makes it a valuable additive for applications requiring both UV resistance and polymerization compatibility.
2-hydroxy-4-acryloyloxybenzophenone structure
15419-94-0 structure
Product Name:2-hydroxy-4-acryloyloxybenzophenone
CAS No:15419-94-0
MF:C16H12O4
MW:268.264084815979
CID:50103
PubChem ID:84902
Update Time:2025-11-02

2-hydroxy-4-acryloyloxybenzophenone Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-4-acryloyloxybenzophenone
    • 2-Propenoic acid 4-benzoyl-3-hydroxyphenyl ester
    • (4-benzoyl-3-hydroxyphenyl) prop-2-enoate
    • 4-Benzoyl-3-hydroxyphenyl acrylate
    • Acrylic acid 3-hydroxy-4-benzoylphenyl ester
    • Propenoic acid 4-benzoyl-3-hydroxyphenyl ester
    • 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester
    • DTXSID2065884
    • 15419-94-0
    • AKOS016005049
    • 2-hydroxy-4-acryloxybenzophenone
    • SCHEMBL989072
    • 4-Benzoyl-3-hydroxyphenylacrylate
    • LJWQJECMFUGUDV-UHFFFAOYSA-N
    • Inchi: 1S/C16H12O4/c1-2-15(18)20-12-8-9-13(14(17)10-12)16(19)11-6-4-3-5-7-11/h2-10,17H,1H2
    • InChI Key: LJWQJECMFUGUDV-UHFFFAOYSA-N
    • SMILES: O(C(C=C)=O)C1C=CC(=C(C=1)O)C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 268.07400
  • Monoisotopic Mass: 268.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6A^2
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.246
  • Boiling Point: 427 °C at 760 mmHg
  • Flash Point: 427 °C at 760 mmHg
  • Refractive Index: 1.6
  • PSA: 63.60000
  • LogP: 2.71460

2-hydroxy-4-acryloyloxybenzophenone Customs Data

  • HS CODE:2916129000
  • Customs Data:

    China Customs Code:

    2916129000

    Overview:

    2916129000 Other acrylates. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916129000 other esters of acrylic acid VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-hydroxy-4-acryloyloxybenzophenone Pricemore >>

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Crysdot LLC
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Additional information on 2-hydroxy-4-acryloyloxybenzophenone

2-Hydroxy-4-acryloyloxybenzophenone (CAS No. 15419-94-0): A Versatile UV Absorber and Photostabilizer

2-Hydroxy-4-acryloyloxybenzophenone (CAS No. 15419-94-0) is a specialized organic compound that has gained significant attention in polymer chemistry and material science. This benzophenone derivative combines the excellent UV-absorbing properties of traditional benzophenones with enhanced polymer compatibility through its acryloyl functional group. The compound serves as both a UV stabilizer and a reactive monomer, making it particularly valuable in advanced material formulations.

The molecular structure of 2-hydroxy-4-acryloyloxybenzophenone features a benzophenone core with hydroxyl and acryloyloxy substituents at the 2- and 4-positions respectively. This unique arrangement allows the molecule to absorb UV radiation in the 290-350 nm range while maintaining excellent thermal stability. The acryloyl group enables covalent bonding with polymer matrices during curing processes, addressing the common issue of additive migration in conventional UV stabilizers.

Recent advancements in photostable polymer technology have highlighted the growing importance of reactive UV absorbers like 2-hydroxy-4-acryloyloxybenzophenone. Market research indicates increasing demand for such compounds in sectors requiring durable outdoor materials, particularly in solar panel encapsulation, automotive coatings, and architectural films. The compound's ability to chemically incorporate into polymer backbones while maintaining UV protection efficiency makes it superior to traditional migratory stabilizers.

In industrial applications, 2-hydroxy-4-acryloyloxybenzophenone demonstrates excellent performance in acrylic-based systems. Its compatibility with UV-curable formulations has made it particularly valuable in coatings, adhesives, and 3D printing resins. The compound shows minimal interference with curing kinetics while providing long-term photostability—a critical requirement for materials exposed to sunlight. Recent studies have explored its synergistic effects when combined with hindered amine light stabilizers (HALS) for enhanced durability.

The synthesis of 2-hydroxy-4-acryloyloxybenzophenone typically involves the esterification of 2,4-dihydroxybenzophenone with acryloyl chloride under controlled conditions. Manufacturers have developed optimized processes to achieve high purity (>98%) while minimizing residual monomers and byproducts. Quality control parameters focus on hydroxyl value, acid number, and UV absorbance characteristics to ensure consistent performance in end-use applications.

Environmental and regulatory considerations for 2-hydroxy-4-acryloyloxybenzophenone remain favorable compared to many conventional UV absorbers. The compound shows low aquatic toxicity and meets current REACH registration requirements in Europe. Its reactive nature significantly reduces potential leaching concerns, aligning with growing regulatory emphasis on non-migratory additives. However, proper handling procedures are recommended during processing to prevent skin contact with the uncured material.

Emerging research directions for 2-hydroxy-4-acryloyloxybenzophenone include its application in advanced photonic materials and organic electronics. Scientists are investigating its potential in organic photovoltaic devices as both a UV stabilizer and electron-accepting component. The compound's dual functionality makes it particularly interesting for developing self-stabilizing conductive polymers—a hot topic in materials science research.

From a commercial perspective, the global market for reactive UV absorbers like 2-hydroxy-4-acryloyloxybenzophenone is projected to grow at 6-8% annually, driven by increasing demand from the renewable energy and electric vehicle sectors. Major manufacturers are expanding production capacities while developing improved grades with enhanced compatibility for various polymer systems. Technical data sheets typically recommend usage levels between 0.5-3% by weight depending on the matrix and required protection level.

For researchers and formulators working with UV-sensitive materials, understanding the structure-property relationships of 2-hydroxy-4-acryloyloxybenzophenone is crucial. The compound's performance depends on factors such as polymer compatibility, curing conditions, and potential interactions with other additives. Recent patent literature reveals ongoing innovation in formulation strategies to maximize its effectiveness across different application scenarios.

Quality assessment of 2-hydroxy-4-acryloyloxybenzophenone involves multiple analytical techniques. Fourier-transform infrared spectroscopy (FTIR) verifies the acryloyl group presence, while high-performance liquid chromatography (HPLC) determines purity. UV-Vis spectroscopy confirms the absorption characteristics, with commercial grades typically showing maximum absorption around 325 nm. These quality parameters directly influence the compound's performance in end-use applications.

The future development of 2-hydroxy-4-acryloyloxybenzophenone derivatives appears promising, with research focusing on modified versions offering broader UV absorption or additional functional groups. Some studies explore methacryloyl analogs for improved thermal stability or hybrid molecules combining benzophenone and triazine moieties. Such innovations aim to address evolving industry requirements for high-performance, multifunctional additives in advanced material systems.

In conclusion, 2-hydroxy-4-acryloyloxybenzophenone (CAS No. 15419-94-0) represents an important advancement in photostabilizer technology, combining effective UV protection with permanent incorporation into polymer matrices. Its growing adoption across multiple industries underscores the value of reactive stabilization approaches in modern material science. As performance requirements for outdoor-exposed materials continue to rise, this compound and its derivatives will likely play an increasingly significant role in durable product development.

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